N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

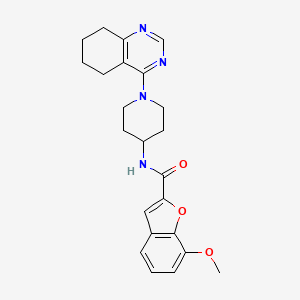

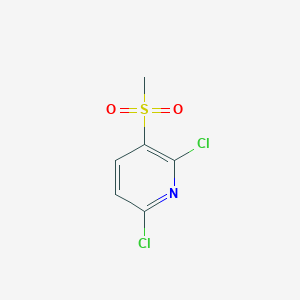

The compound “N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-sulfonamide” is a complex organic molecule. It contains an isoxazole ring, a thiophene ring, and a sulfonamide group, which are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an isoxazole ring attached to a thiophene ring via a sulfonamide linkage. The 2,5-diethoxyphenyl group would be attached to the nitrogen of the isoxazole ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isoxazole and thiophene rings, as well as the sulfonamide group, could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, stability, and reactivity would be influenced by the presence of the isoxazole, thiophene, and sulfonamide groups .科学的研究の応用

High-Performance Liquid Chromatography (HPLC) Analysis

This compound can be analyzed using reverse phase HPLC methods. The mobile phase typically contains acetonitrile, water, and an acid like phosphoric or formic acid for Mass-Spec compatibility. This technique is essential for identifying impurities and can be used in pharmacokinetics studies .

Synthesis of Fluorescent Ligands

The compound serves as a precursor in the synthesis of ligands for conjugation with fluorescent cadmium selenide/zinc sulfide core/shell nanocrystals. These conjugates have significant applications in biological assays and imaging, providing insights into cellular processes .

Pharmaceutical Intermediate Synthesis

It acts as an important intermediate in the synthesis of various pharmaceutical compounds. The synthetic routes often involve reactions with other organic compounds to produce intermediates for further drug development .

Quantum Dot Conjugation

The compound can be attached to quantum dots to enhance their properties for use in biological imaging. This application leverages the size-tunable fluorescence emission bands of quantum dots for dynamic imaging .

Serotonin Receptor Agonist Research

As an agonist with high affinity for the 5HT2A serotonin receptor subtype, this compound is valuable in neuroscience research. It helps in studying the receptor’s role in various neurological processes and potential therapeutic applications .

Organic Synthesis

In organic chemistry, this compound is utilized in the synthesis of complex molecules. Its structure allows for various chemical reactions, making it a versatile reagent in creating new organic compounds .

Medicinal Chemistry

In medicinal chemistry, it’s used to develop new drugs by modifying its molecular structure to improve pharmacological profiles. This includes enhancing efficacy, reducing toxicity, and improving drug delivery .

Material Science

The compound’s ability to conjugate with nanomaterials makes it useful in material science. It can be used to modify the surface properties of materials for specific applications, such as targeted drug delivery systems .

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-sulfonamide involves the reaction of 2,5-diethoxybenzoyl chloride with 5-amino-4-(thiophen-2-yl)isoxazole in the presence of a base to form N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-carboxamide, which is then reacted with sulfuryl chloride to form the final product.", "Starting Materials": [ "2,5-diethoxybenzoic acid", "thiophene-2-carboxylic acid", "thionyl chloride", "5-amino-4-(thiophen-2-yl)isoxazole", "triethylamine", "sulfuryl chloride" ], "Reaction": [ "1. 2,5-diethoxybenzoic acid is converted to 2,5-diethoxybenzoyl chloride using thionyl chloride.", "2. 5-amino-4-(thiophen-2-yl)isoxazole is reacted with triethylamine in anhydrous DMF to form the corresponding base.", "3. The base is then added dropwise to a solution of 2,5-diethoxybenzoyl chloride in anhydrous DMF at 0°C and the mixture is stirred at room temperature for 12 hours.", "4. The resulting N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-carboxamide is isolated by filtration and washed with cold ethanol.", "5. N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-carboxamide is then reacted with sulfuryl chloride in the presence of a base to form the final product, N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-sulfonamide.", "6. The final product is purified by recrystallization from ethanol." ] } | |

CAS番号 |

1251695-29-0 |

分子式 |

C27H24N4O3 |

分子量 |

452.514 |

IUPAC名 |

2-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C27H24N4O3/c1-16-8-10-20(12-17(16)2)31-27(33)22-15-28-23-11-9-18(13-21(23)25(22)30-31)26(32)29-14-19-6-4-5-7-24(19)34-3/h4-13,15,30H,14H2,1-3H3,(H,29,32) |

InChIキー |

QCCXENTUDKFGAI-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2927258.png)

![N~1~-(1,3-benzodioxol-5-yl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2927259.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one](/img/structure/B2927261.png)

![N-(benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2927264.png)

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one](/img/structure/B2927269.png)

![N-(1-{[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2927273.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2927275.png)

![N-butyl-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2927278.png)

![2-[(2-ethoxyphenyl)amino]-N-(3-isopropylphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2927279.png)